molecular formula C23H23Br2F6N3O5 B13245211 (+/-)-1-(3,6-Dibromocarbazol-9-yl)-3-piperazin-1-yl-propan-2-ol, bis TFA

(+/-)-1-(3,6-Dibromocarbazol-9-yl)-3-piperazin-1-yl-propan-2-ol, bis TFA

Cat. No.: B13245211
M. Wt: 695.2 g/mol
InChI Key: LPXZQYWZSBDVIG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Characterization

The compound’s systematic IUPAC name, (±)-1-(3,6-dibromocarbazol-9-yl)-3-piperazin-1-yl-propan-2-ol, bis TFA , delineates its core structure and substituents (Figure 1). The parent carbazole scaffold is substituted with bromine atoms at positions 3 and 6, while position 9 is functionalized with a propan-2-ol linker bearing a piperazine moiety. The (±) designation indicates a racemic mixture of enantiomers at the chiral center of the propan-2-ol group. The bis TFA suffix denotes two trifluoroacetate counterions, which protonate the piperazine’s basic nitrogen atoms to enhance solubility.

Key Structural Features:

  • Carbazole Core : A tricyclic aromatic system comprising two benzene rings fused to a pyrrole ring. Bromination at positions 3 and 6 enhances electrophilic reactivity and steric bulk.
  • Propan-2-ol Linker : A three-carbon chain with a hydroxyl group at position 2, enabling hydrogen bonding and conformational flexibility.
  • Piperazine Substituent : A six-membered diamine ring providing two protonation sites for salt formation with TFA.
Molecular Formula and Properties
Property Value
Molecular Formula C₁₉H₁₈Br₂N₃O · 2(C₂HF₃O₂)
Molecular Weight 692.04 g/mol (bis TFA salt)
CAS Registry 335165-68-9 (free base)
IUPAC Name (Free Base) 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol

The trifluoroacetate counterions lower the compound’s melting point and improve aqueous solubility, critical for in vitro assays. Spectroscopic characterization typically employs nuclear magnetic resonance (NMR) to confirm bromine placement and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak.

Historical Development of Carbazole-Piperazine Hybrid Compounds

Carbazole-piperazine hybrids emerged in the 1980s as synthetic targets for pharmaceutical applications. Early patents, such as EP0051321B1 (1986), disclosed methods for N-alkylating carbazoles with piperazine derivatives to enhance bioavailability and receptor binding. These efforts focused on optimizing linker length and substituent patterns to balance lipophilicity and solubility.

By the 2000s, research shifted toward biological targeting. The integration of halogen atoms (e.g., bromine) improved metabolic stability and binding affinity to hydrophobic protein pockets. For example, 3,6-dibromocarbazole derivatives gained attention for their ability to penetrate cell membranes and interact with intracellular targets like Bax, a pro-apoptotic protein. The addition of a piperazine-propanol side chain in (±)-1-(3,6-dibromocarbazol-9-yl)-3-piperazin-1-yl-propan-2-ol marked a strategic advance, enabling ionic interactions with phosphorylated residues in apoptotic signaling proteins.

Significance in Modulating Apoptotic Pathways

Apoptosis, a programmed cell death mechanism, is regulated by Bcl-2 family proteins like Bax , which permeabilize mitochondrial membranes to release cytochrome c. Dysregulation of this process underpins neurodegenerative diseases and ischemic injuries. (±)-1-(3,6-Dibromocarbazol-9-yl)-3-piperazin-1-yl-propan-2-ol, bis TFA , emerged as the first small-molecule inhibitor of Bax-mediated cytochrome c release, with half-maximal inhibitory concentrations (IC₅₀) in the low micromolar range.

Mechanism of Action:

  • Bax Channel Inhibition : The compound binds to Bax’s hydrophobic groove, stabilizing its inactive conformation and preventing mitochondrial outer membrane permeabilization (MOMP).
  • Piperazine Interactions : Protonated piperazine nitrogens form salt bridges with aspartate residues on Bax, enhancing binding specificity.
  • Bromine Contributions : 3,6-Dibromo substitution increases van der Waals interactions with Bax’s hydrophobic pockets, reducing dissociation rates.
Therapeutic Implications

By blocking cytochrome c release, this compound attenuates caspase activation and apoptosis, offering potential therapeutic utility in:

  • Neurodegeneration : Protecting neurons from Bax-driven apoptosis in Alzheimer’s and Parkinson’s diseases.
  • Ischemic Injury : Limiting cardiomyocyte death post-myocardial infarction.

Properties

Molecular Formula

C23H23Br2F6N3O5

Molecular Weight

695.2 g/mol

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-piperazin-1-ylpropan-2-ol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C19H21Br2N3O.2C2HF3O2/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)24(18)12-15(25)11-23-7-5-22-6-8-23;2*3-2(4,5)1(6)7/h1-4,9-10,15,22,25H,5-8,11-12H2;2*(H,6,7)

InChI Key

LPXZQYWZSBDVIG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a modular approach:

  • Step 1: Functionalization of the carbazole core, typically bromination at the 3 and 6 positions.
  • Step 2: Attachment of the propan-2-ol side chain at the 9-position of carbazole.
  • Step 3: Introduction of the piperazine moiety onto the propanol chain.
  • Step 4: Formation of the bis(trifluoroacetic acid) salt for improved solubility and stability.

This approach is supported by literature describing similar carbazole-piperazine derivatives and patented methods for piperazinylalkyl carbazoles.

Detailed Synthetic Procedures

Synthesis of 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol (Free Base)
  • The starting material is 3,6-dibromo-9H-carbazole.
  • The 9-position is alkylated with a suitable 3-carbon chain bearing a hydroxyl group, often via nucleophilic substitution using a halo-propanol derivative.
  • The piperazine ring is introduced by nucleophilic substitution or reductive amination on the side chain.
  • Typical solvents include dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Bases such as sodium hydride or n-butyl lithium are used to generate the anion intermediates facilitating alkylation.
  • Reaction conditions vary from room temperature to moderate heating (up to 60 °C), with reaction times ranging from 2 to 16 hours.
  • Purification is achieved by extraction, washing, drying, and chromatographic methods.

An example from patent literature describes reacting a carbazole derivative with a piperazine anion in DMF or THF, followed by workup and purification to yield the target compound.

Conversion to Bis(trifluoroacetic acid) Salt
  • The free base is dissolved in dichloromethane.
  • Trifluoroacetic acid (TFA) is added and stirred for about 1 hour at room temperature.
  • The mixture is neutralized carefully with dilute sodium hydroxide solution.
  • The organic layer is extracted, dried, and washed to isolate the bis TFA salt form.
  • This salt formation enhances solubility and stability for pharmaceutical applications.

Representative Experimental Example

From a recent medicinal chemistry study optimizing carbazole derivatives:

Step Reagents and Conditions Outcome
Alkylation 3,6-Dibromo-9H-carbazole + 3-bromo-2-propanol derivative, Cs2CO3, DMF, RT, 3 days Intermediate alkylated carbazole
Piperazine substitution Intermediate + piperazine, DMF, RT to 60 °C, 2-16 h 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol
Salt formation Free base + TFA, DCM, 1 h, neutralization with NaOH Bis(trifluoroacetic acid) salt

Yield: Typically 58-99% depending on step and purification.

Notes on Stereochemistry

  • The compound is prepared as a racemic mixture (+/-).
  • Enantiomerically pure forms can be obtained by starting from chiral intermediates, e.g., (R)-4-[3-(3,6-dibromocarbazol-9-yl)-2-hydroxy-propyl]-piperazine derivatives.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): Proton NMR confirms aromatic protons of carbazole, methylene and hydroxyl protons of side chain, and piperazine ring protons.
  • Mass Spectrometry (LCMS): Molecular ion peaks consistent with expected molecular weights (free base ~467 Da, bis TFA salt ~695 Da).
  • Melting Point: Around 303-304 °C for hydrochloride salt analogs, indicating purity.
  • Chromatography: Silica gel chromatography used for purification.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials 3,6-Dibromo-9H-carbazole, piperazine, halo-propanol derivatives
Solvents Dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM)
Bases Sodium hydride, n-butyl lithium, cesium carbonate
Reaction temperature Room temperature to 60 °C
Reaction time 2 hours to 3 days
Purification Extraction, drying, silica gel chromatography
Salt formation Trifluoroacetic acid in DCM, neutralization with NaOH
Yield 58-99% depending on step

Chemical Reactions Analysis

Types of Reactions

(+/-)-1-(3,6-Dibromocarbazol-9-yl)-3-piperazin-1-yl-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(+/-)-1-(3,6-Dibromocarbazol-9-yl)-3-piperazin-1-yl-propan-2-ol, bis TFA is a synthetic derivative of carbazole that is characterized by bromine atoms at the 3 and 6 positions of the carbazole ring and a piperazine moiety. It has a molecular weight of approximately 570.3 g/mol.

Scientific Research Applications

(+/-)-1-(3,6-Dibromocarbazol-9-yl)-3-piperazin-1-yl-propan-2-ol, bis TFA is primarily used in pharmaceutical research and development. The compound is studied for its potential biological activities, especially in the modulation of apoptotic pathways.

Apoptosis Regulation

  • (+/-)-1-(3,6-Dibromocarbazol-9-yl)-3-piperazin-1-yl-propan-2-ol, bis TFA acts as a Bax channel blocker, which inhibits the release of cytochrome c from mitochondria, a critical step in apoptosis.
  • The compound binds to the Bax protein, preventing its oligomerization and subsequent pore formation in the mitochondrial membrane, thus blocking the initiation of apoptosis.
  • It has demonstrated efficacy in preventing cell death in models of neurodegenerative diseases and cancer therapy. Its ability to inhibit Bax-mediated apoptosis suggests it could be used in therapeutic strategies for diseases characterized by excessive cell death.

Pharmacological Properties
The specific dibromination pattern of (+/-)-1-(3,6-Dibromocarbazol-9-yl)-3-piperazin-1-yl-propan-2-ol, bis TFA enhances its binding affinity to Bax compared to other similar compounds. This structural modification may lead to improved pharmacological profiles and efficacy in therapeutic applications.

Table of Related Compounds

Compound NameStructureKey Features
CBL0137Carbazole derivativeAnti-cancer activity against Trypanosoma brucei
9-(piperazinylalkyl) carbazolesPiperazine-linked carbazolesModulates Bax activity and apoptosis pathways
1-(3-bromocarbazol-9-yl)-3-piperazin-1-yl-propan-2-olSimilar structure without dibrominationPotentially lower efficacy in apoptosis modulation

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, altering their activity and leading to downstream effects. The exact pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison :

  • Mechanistic Divergence : The compound’s Bax inhibition contrasts with receptor antagonism seen in other piperazine derivatives. This highlights the scaffold’s adaptability to diverse targets.
  • Bromine vs. Halogen Substitution: The compound’s 3,6-dibromocarbazole may confer higher electrophilicity and membrane penetration compared to non-halogenated analogs.

Research Findings and Gaps

  • Selectivity : Unlike 287840, which inhibits both COX isoforms, the compound’s specificity for Bax over related channels (e.g., Bak, Bcl-2) remains uncharacterized.
  • Synthetic Accessibility : The dibromocarbazole core may pose synthesis challenges compared to simpler dichlorophenyl derivatives, impacting scalability.

Biological Activity

The compound (+/-)-1-(3,6-Dibromocarbazol-9-yl)-3-piperazin-1-yl-propan-2-ol, bis TFA is a derivative of dibromocarbazole that has garnered attention for its biological activity, particularly as a Bax channel blocker . This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of the compound is C19H21Br2N3OC_{19}H_{21}Br_{2}N_{3}O with a molecular weight of 467.2 g/mol. The compound appears as a solid and has specific physicochemical characteristics:

PropertyValue
Boiling Point388.1 ± 42.0 °C (Predicted)
Density1.71 ± 0.1 g/cm³ (Predicted)
Solubility≥28.2 mg/mL in DMSO; insoluble in EtOH and H₂O
pKa14.48 ± 0.20 (Predicted)
ColorWhite

The primary biological activity of this compound is its role as a potent inhibitor of Bax-mediated mitochondrial cytochrome c release . The Bax protein is known to facilitate apoptosis by promoting the release of cytochrome c from mitochondria, which activates downstream apoptotic pathways.

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory effects on Bax channel formation and activity:

  • IC50 Value : The IC50 value for inhibiting cytochrome c release is reported to be 0.52 μM , indicating a strong potency in modulating Bax activity .
  • Assay Results : In liposome assays, the compound demonstrated over 65% inhibition of cytochrome c release at a concentration of 10 μM, confirming its efficacy as a Bax channel blocker .

Case Studies and Research Findings

Several studies have investigated the biological effects and mechanisms of this compound:

  • Bombrun et al. (2003) : This study first characterized the compound as a Bax channel inhibitor, demonstrating its ability to prevent cytochrome c release from mitochondria via modulation of Bax channels .
  • Peixoto et al. (2009) : Further research highlighted the anti-apoptotic properties of the compound, emphasizing its potential therapeutic applications in diseases characterized by dysregulated apoptosis .
  • Mechanistic Insights : The compound's structure allows it to penetrate cell membranes effectively, which is crucial for its function as an anti-apoptotic agent in cellular environments where Bax activity is prevalent .

Q & A

Q. Table 1: Representative Synthesis Data from Analogous Compounds ()

CompoundYield (%)Rf (CH₂Cl₂:MeOH 9:1)Key NMR Peaks (δ, ppm)
5630.567.2–8.1 (aromatic H)
8710.232.5–3.5 (piperazine CH₂)

Basic: How is the structural integrity of this compound validated in academic research?

Methodological Answer:
Structural validation relies on:

  • ¹H/¹³C NMR spectroscopy : To confirm the integration of aromatic protons (3,6-dibromocarbazole core at δ 7.2–8.1 ppm) and aliphatic piperazine/propanol moieties (δ 2.5–3.5 ppm) .
  • Mass spectrometry (MS) : To verify molecular weight (e.g., dihydrochloride form: MW 540.12; bis TFA requires adjustment for counterions) .
  • Elemental analysis : To confirm stoichiometry of C, H, N, and halogens.

Basic: What are the solubility and storage recommendations for this compound?

Methodological Answer:

  • Solubility : The dihydrochloride salt (related analog) is highly soluble in DMSO (≥28.2 mg/mL) but insoluble in H₂O or EtOH . For the bis TFA form, solubility may vary; pre-solubilization in DMSO followed by dilution in aqueous buffers is recommended.
  • Storage : Store at room temperature in a desiccator to prevent hydrolysis or degradation .

Advanced: What is the mechanistic role of this compound in inhibiting Bax-mediated cytochrome c release?

Methodological Answer:
The compound acts as a Bax channel inhibitor , blocking mitochondrial outer membrane permeabilization (MOMP) and subsequent cytochrome c release. demonstrates its use at 1 mM to suppress apoptosis in zebrafish embryos, likely by binding to Bax’s hydrophobic groove and preventing conformational activation . Key experimental validations include:

  • Co-treatment with apoptotic inducers (e.g., EZA) to assess rescue effects.
  • Morphological assessment of apoptotic bodies via microscopy.
  • Western blotting for cytochrome c levels in cytosolic fractions.

Advanced: How should researchers design experiments to evaluate this compound’s efficacy in apoptosis assays?

Methodological Answer:
Experimental Design (Based on ):

Dose-Response Analysis : Test concentrations from 0.1–1 mM in cell lines (e.g., HEK-293T) or zebrafish models.

Controls : Include untreated cells, Bax-activating agents (e.g., staurosporine), and negative controls (e.g., DMSO vehicle).

Endpoint Assays :

  • Flow cytometry for Annexin V/PI staining.
  • Caspase-3/7 activity via fluorogenic substrates.
  • Mitochondrial membrane potential using JC-1 dye.

Data Interpretation : Compare treated vs. control groups using ANOVA; note EC₅₀ values and off-target effects (e.g., cytotoxicity at high doses) .

Advanced: How do salt forms (e.g., dihydrochloride vs. bis TFA) impact solubility and bioactivity?

Methodological Answer:

  • Solubility : The dihydrochloride salt has limited aqueous solubility, necessitating DMSO for stock solutions. Bis TFA may improve aqueous solubility due to trifluoroacetate’s polar nature, but this requires empirical validation .
  • Bioactivity : Counterions can alter membrane permeability or target binding. For example, TFA’s electron-withdrawing effects may enhance piperazine’s basicity, affecting intracellular uptake. Comparative studies using both salts under identical assay conditions are critical .

Q. Table 2: Salt Form Comparison

PropertyDihydrochloride Salt ()Bis TFA (Hypothetical)
Solubility (DMSO)≥28.2 mg/mLLikely similar
Aqueous SolubilityInsolublePotentially improved
StabilityStable at RTHygroscopic?

Advanced: How can researchers resolve contradictions in reported IC₅₀ values across studies?

Methodological Answer:
Discrepancies may arise from:

  • Assay Variability : Use standardized protocols (e.g., uniform cell lines, incubation times).
  • Salt Form Differences : Explicitly report counterions and purity (e.g., dihydrochloride vs. bis TFA).
  • Data Normalization : Normalize to housekeeping genes/proteins in Western blots or adjust for batch effects in high-throughput screens.
  • Meta-Analysis : Pool data from multiple studies (e.g., ) to calculate weighted mean IC₅₀ values .

Advanced: What strategies optimize this compound’s use in high-throughput screening (HTS)?

Methodological Answer:

  • Automated Liquid Handling : Prepare stock solutions in DMSO at 10 mM and aliquot for HTS compatibility.
  • Positive/Negative Controls : Include Bax-knockout cells or inactive analogs (e.g., non-brominated carbazoles).
  • Z’-Factor Validation : Ensure Z’ > 0.5 for robust assay performance.
  • Secondary Assays : Confirm hits with orthogonal methods (e.g., SPR for binding affinity) .

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